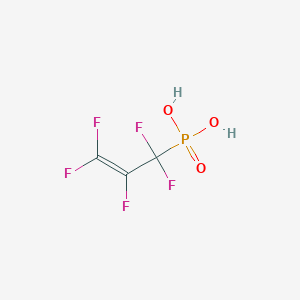
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid is a chemical compound characterized by the presence of both fluorine and phosphonic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid typically involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base to facilitate the dehydrofluorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydrofluorination processes. These processes are optimized for efficiency and yield, often utilizing specialized equipment and catalysts to achieve the desired product in high purity.
化学反应分析
Types of Reactions
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of the compound, leading to the formation of new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds.
科学研究应用
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: In biological research, the compound can be used to study the effects of fluorinated phosphonic acids on biological systems.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules, leading to various chemical and biological effects. The phosphonic acid group can also play a role in the compound’s activity, particularly in reactions involving phosphorylation.
相似化合物的比较
Similar Compounds
1,2,3,3,3-Pentafluoropropene: This compound is similar in structure but lacks the phosphonic acid group.
Pentafluoroallyl fluorosulfate: Another fluorinated compound with different functional groups.
Uniqueness
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid is unique due to the presence of both fluorine and phosphonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
148333-02-2 |
|---|---|
分子式 |
C3H2F5O3P |
分子量 |
212.01 g/mol |
IUPAC 名称 |
1,1,2,3,3-pentafluoroprop-2-enylphosphonic acid |
InChI |
InChI=1S/C3H2F5O3P/c4-1(2(5)6)3(7,8)12(9,10)11/h(H2,9,10,11) |
InChI 键 |
XGYRMXJKGPTMRR-UHFFFAOYSA-N |
规范 SMILES |
C(=C(F)F)(C(F)(F)P(=O)(O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



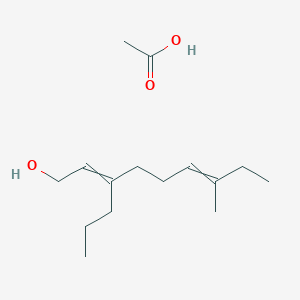
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
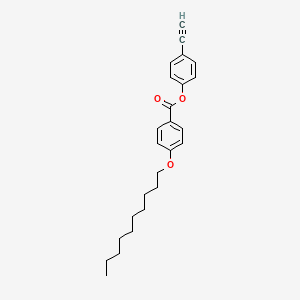
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
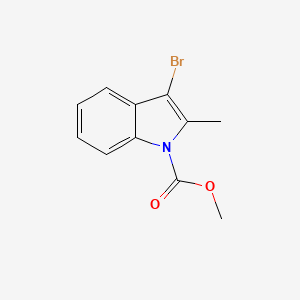
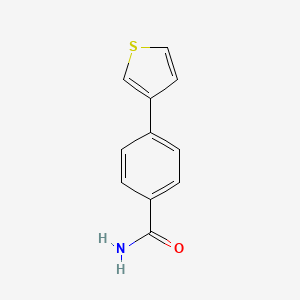

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)

